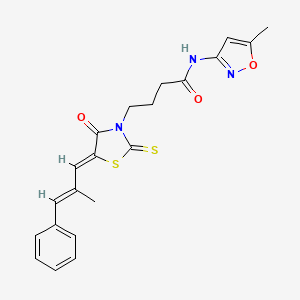

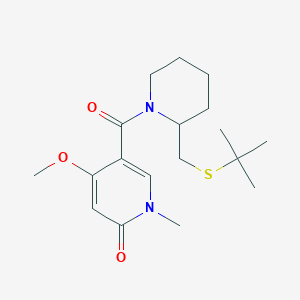

![molecular formula C6H3N3O2S B2867468 4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol CAS No. 1753-78-2](/img/structure/B2867468.png)

4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol is a chemical compound with the molecular formula C6H3N3O2S and a molecular weight of 181.17 . It is also known by the synonym 2,1,3-Benzothiadiazol-5-ol, 4-nitroso- .

Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . The specific molecular structure of this compound was not found in the available resources.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and toxicity, were not found in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Applications

The compound 4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol and its derivatives have been explored in various scientific research areas, particularly focusing on synthetic methodologies and medicinal applications. For instance, the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions showcases the compound's utility in accessing pharmacologically relevant derivatives. These derivatives have potential applications in biological, medicinal, and industrial fields due to their unique chemical structures and properties (Fülöpová et al., 2015).

Corrosion Inhibition

Another significant area of research involving derivatives of this compound is in the field of corrosion inhibition. Studies have indicated that certain 2,5-disubstituted 1,3,4-thiadiazoles, related to the chemical structure of interest, exhibit good inhibition properties for mild steel in corrosive environments. This underscores the potential of these compounds in developing effective corrosion inhibitors, which is crucial for protecting industrial materials and infrastructure (Bentiss et al., 2007).

Antimicrobial and Anti-leishmanial Activities

The antimicrobial and anti-leishmanial activities of thiadiazole derivatives have been thoroughly investigated, revealing the compound's potential in treating infectious diseases. For example, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines showed promising anti-leishmanial activity against the promastigote form of Leishmania major. Such studies highlight the therapeutic potential of these compounds in addressing neglected tropical diseases (Tahghighi et al., 2012).

Solid-Phase Synthesis and Quality Control in Anticonvulsant Development

The solid-phase synthesis of 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, which are structurally related to this compound, demonstrates the compound's relevance in medicinal chemistry. These compounds, derived from polymer-supported α-amino acids, show promise as anticonvulsants. Additionally, quality control methods for these anticonvulsant candidates have been developed, indicating the rigorous assessment these compounds undergo during the drug development process (Sych et al., 2018).

Wirkmechanismus

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which includes 4-nitrosobenzo[c][1,2,5]thiadiazol-5-ol, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of this compound involves its interaction with light. It is part of the electron donor-acceptor (D-A) systems based on the BTZ motif, which have been used as potential visible-light organophotocatalysts . The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .

Biochemical Pathways

Btz-based compounds have been used in photoredox catalysis, a powerful tool for enabling organic transformations .

Pharmacokinetics

It has a melting point of 170-175 °C, a predicted boiling point of 358.3±27.0 °C, and a predicted density of 1.90±0.1 g/cm3 . Its pKa is predicted to be 5.71±0.40 .

Result of Action

Btz-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as light, given its potential use as a visible-light organophotocatalyst . The rise of photoredox catalysis has been driven by the desire to perform environmentally sustainable chemistry, including the use of light as a “traceless” reagent .

Eigenschaften

IUPAC Name |

4-nitroso-2,1,3-benzothiadiazol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2S/c10-4-2-1-3-5(6(4)7-11)9-12-8-3/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYKSAUWQLXGEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1O)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide](/img/structure/B2867385.png)

![4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2867386.png)

![N~1~-(2,5-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2867388.png)

![9-(4-butoxyphenyl)-2-(3-methoxybenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2867391.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2867394.png)

![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylcarbamoyl]benzoate](/img/structure/B2867396.png)

![(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2867397.png)

![N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2867406.png)